4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

Catalog No.
S12215929
CAS No.
M.F
C6H4ClF3N2O2
M. Wt
228.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

Product Name

4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

IUPAC Name

4-amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

Molecular Formula

C6H4ClF3N2O2

Molecular Weight

228.55 g/mol

InChI

InChI=1S/C6H4ClF3N2O2/c7-5-4(13)3(11)2(1-12-5)14-6(8,9)10/h1,13H,(H2,11,12)

InChI Key

UGUQEMQVCQENDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)O)N)OC(F)(F)F

4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol is a chemical compound with the molecular formula C6H4ClF3N2O2C_6H_4ClF_3N_2O_2 and a molecular weight of 228.55 g/mol. It belongs to the pyridine family, which is recognized for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both amino and trifluoromethoxy groups in its structure contributes to its unique chemical properties, making it a valuable compound for various scientific investigations and industrial applications .

  • Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
  • Reduction: It can be reduced to yield corresponding amines or hydroxylamines.
  • Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols, depending on the reaction conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol exhibits significant biological activity due to its structural features. It has been investigated for its potential as an enzyme inhibitor and receptor ligand. The trifluoromethoxy group enhances lipophilicity, allowing it to penetrate cell membranes effectively. The amino and hydroxyl groups facilitate hydrogen bonding with biological targets, which can lead to modulation of enzymatic activity or receptor binding .

The synthesis of 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol typically involves several steps:

  • Chlorination: Starting from 2-amino-5-(trifluoromethoxy)pyridine, chlorination is performed using strong chlorinating agents.
  • Hydroxylation: Following chlorination, hydroxylation introduces the hydroxyl group at the 3-position.
  • Purification: Advanced purification techniques are employed to isolate the final product with high purity .

This multi-step synthesis can be optimized for industrial production using continuous flow reactors to enhance yield and control over reaction conditions.

4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol finds applications in various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).
  • Agrochemicals: Its unique properties make it suitable for developing herbicides and pesticides.
  • Materials Science: The compound is utilized in creating advanced materials such as polymers and coatings due to its chemical stability .

Studies on the interactions of 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol with biological targets have revealed its potential as an inhibitor of specific enzymes and receptors. The mechanism of action involves binding through hydrogen bonds facilitated by the amino and hydroxyl groups, which may lead to inhibition or activation of target molecules. Detailed interaction studies are essential for understanding its pharmacological potential and optimizing its use in drug design .

Several compounds share structural similarities with 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol. A comparison highlights its uniqueness:

Compound NameMolecular FormulaKey Features
6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-olC6H4ClF3N2O2C_6H_4ClF_3N_2O_2Similar structure; used in enzyme studies
4-Amino-2-(trifluoromethyl)pyridineC6H5F3N2C_6H_5F_3N_2Fluorinated building block; used in cancer treatment
2-Chloro-5-(trifluoromethyl)pyridin-4-amineC6H4ClF3N2C_6H_4ClF_3N_2Related structure; potential agrochemical applications
5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridineC8H5ClF3N3C_8H_5ClF_3N_3Contains additional methyl group; different biological activity profile

The unique combination of functional groups in 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol distinguishes it from these similar compounds, particularly in terms of its potential biological activities and applications in drug discovery .

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

227.9913396 g/mol

Monoisotopic Mass

227.9913396 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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